![molecular formula C17H20N2OS2 B2885864 1-(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1421489-31-7](/img/structure/B2885864.png)
1-(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((Pyridin-2-ylthio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a compound that belongs to the family of piperidine derivatives. This compound has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Hydrogen-bonding Patterns in Enaminones
Research on similar compounds, such as enaminones, has highlighted their unique hydrogen-bonding patterns, characterized by bifurcated intra- and intermolecular hydrogen bonding. These compounds establish a six-membered hydrogen-bonded ring and form centrosymmetric dimers through these hydrogen bonds. Weak C-H...Br interactions further stabilize their crystal structures, indicating potential for structural and pharmaceutical applications due to their specific bonding characteristics (Balderson et al., 2007).
Synthesis and Antiviral Activity
Another relevant study involved the synthesis of 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives, demonstrating significant antiviral activity. These compounds underwent various reactions to produce derivatives with cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, showcasing the potential for developing new antiviral drugs (Attaby et al., 2006).
Microwave Assisted Synthesis and Antibacterial Activity
Compounds containing the piperidine moiety have been synthesized under microwave irradiation, leading to new compounds with significant antibacterial activity. This indicates the potential use of similar compounds in the development of new antibacterial agents (Merugu et al., 2010).
Anticancer Activity of Piperazine-2,6-dione Derivatives
The condensation of iminodiacetic acid with various amines, including thiophen-2-ylmethanamine, led to the synthesis of piperazine-2,6-dione derivatives with good anticancer activity against multiple cancer cell lines. This study opens up avenues for the synthesis of novel compounds with potent anticancer properties (Kumar et al., 2013).
Corrosion Inhibition Efficiency
Research on Schiff bases, including 2-((pyridin-2-ylimino)methyl)phenol, has demonstrated their effectiveness as corrosion inhibitors for carbon steel in acidic environments. This suggests that similar compounds could be developed as industrial corrosion inhibitors (Hegazy et al., 2012).
properties
IUPAC Name |
1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c20-17(12-15-4-3-11-21-15)19-9-6-14(7-10-19)13-22-16-5-1-2-8-18-16/h1-5,8,11,14H,6-7,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFYEJWAXJHODE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.